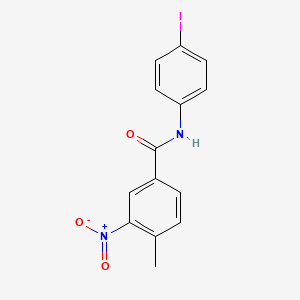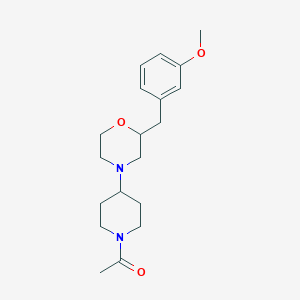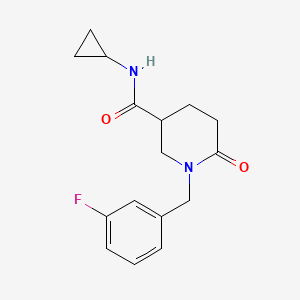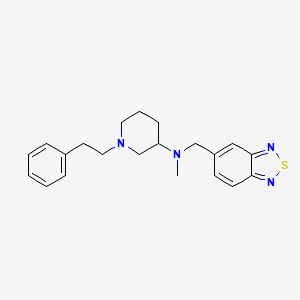
N-(4-iodophenyl)-4-methyl-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-iodophenyl)-4-methyl-3-nitrobenzamide, also known as INAM, is a chemical compound that has been extensively studied for its potential use in scientific research. INAM is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 355.18 g/mol. The chemical structure of INAM consists of a benzene ring with a nitro group, a methyl group, and an iodine atom attached to it.
作用机制
The mechanism of action of N-(4-iodophenyl)-4-methyl-3-nitrobenzamide involves its ability to selectively bind to proteins containing cysteine residues. This binding results in the formation of a covalent bond between the cysteine residue and the nitro group of N-(4-iodophenyl)-4-methyl-3-nitrobenzamide. This covalent bond results in a change in the fluorescence properties of N-(4-iodophenyl)-4-methyl-3-nitrobenzamide, which can be detected using fluorescence spectroscopy.
Biochemical and Physiological Effects:
N-(4-iodophenyl)-4-methyl-3-nitrobenzamide has been shown to have minimal toxicity and does not affect cell viability or proliferation. N-(4-iodophenyl)-4-methyl-3-nitrobenzamide has been shown to be stable under physiological conditions and can be used in live cell imaging studies. N-(4-iodophenyl)-4-methyl-3-nitrobenzamide has been shown to selectively bind to proteins containing cysteine residues, which makes it a useful tool for studying protein-protein interactions.
实验室实验的优点和局限性
N-(4-iodophenyl)-4-methyl-3-nitrobenzamide has several advantages for use in laboratory experiments. It is a small molecule that can easily penetrate cell membranes and can be used in live cell imaging studies. N-(4-iodophenyl)-4-methyl-3-nitrobenzamide has minimal toxicity and does not affect cell viability or proliferation. However, N-(4-iodophenyl)-4-methyl-3-nitrobenzamide has some limitations, such as its selective binding to proteins containing cysteine residues, which limits its use in studying proteins that do not contain cysteine residues.
未来方向
There are several future directions for the use of N-(4-iodophenyl)-4-methyl-3-nitrobenzamide in scientific research. N-(4-iodophenyl)-4-methyl-3-nitrobenzamide can be used as a molecular probe for studying protein-protein interactions in various biological systems. N-(4-iodophenyl)-4-methyl-3-nitrobenzamide can also be used as a fluorescent probe for detecting reactive oxygen species in cells and tissues. Further research can be done to improve the specificity and sensitivity of N-(4-iodophenyl)-4-methyl-3-nitrobenzamide for detecting cysteine residues in proteins. Additionally, N-(4-iodophenyl)-4-methyl-3-nitrobenzamide can be used in combination with other molecular probes for studying complex biological systems.
合成方法
The synthesis of N-(4-iodophenyl)-4-methyl-3-nitrobenzamide involves the reaction of 4-iodoaniline with 4-methyl-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is purified by recrystallization from a suitable solvent.
科学研究应用
N-(4-iodophenyl)-4-methyl-3-nitrobenzamide has been used in various scientific research studies due to its potential as a fluorescent probe for imaging biological systems. N-(4-iodophenyl)-4-methyl-3-nitrobenzamide has been shown to selectively bind to proteins containing cysteine residues, which makes it a useful tool for studying protein-protein interactions. N-(4-iodophenyl)-4-methyl-3-nitrobenzamide has also been used as a molecular probe for detecting reactive oxygen species in cells and tissues.
属性
IUPAC Name |
N-(4-iodophenyl)-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IN2O3/c1-9-2-3-10(8-13(9)17(19)20)14(18)16-12-6-4-11(15)5-7-12/h2-8H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVIDZTZVXMWOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)I)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-iodophenyl)-4-methyl-3-nitrobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-({N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B6058779.png)


![(2E)-N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(2-pyridinyl)acrylamide](/img/structure/B6058810.png)
![4-{3-[3-(1H-imidazol-1-yl)propoxy]phenyl}-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6058816.png)
![4-(acetylamino)-N-[4-(1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B6058820.png)
![S-[2-(1-piperidinyl)ethyl] ethanethioate hydrobromide](/img/structure/B6058831.png)
![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-methyl-N-[(5-methyl-2-furyl)methyl]acetamide](/img/structure/B6058863.png)
![N-benzyl-2-{[5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}hydrazinecarbothioamide](/img/structure/B6058868.png)
![N-(4-fluoro-2-methylphenyl)-3-[1-(2-thienylmethyl)-3-piperidinyl]propanamide](/img/structure/B6058875.png)
![2-methoxy-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)nicotinamide](/img/structure/B6058881.png)

![methyl N-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-L-valinate](/img/structure/B6058889.png)
![4-[3-(4-methyl-1-piperazinyl)-4-nitrophenyl]morpholine](/img/structure/B6058896.png)